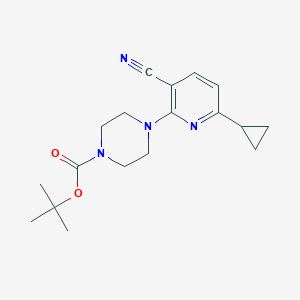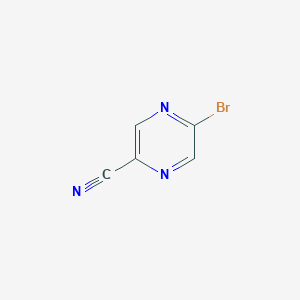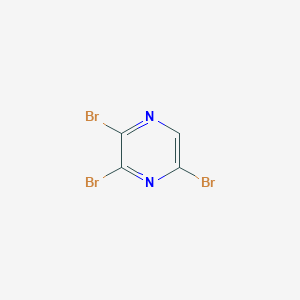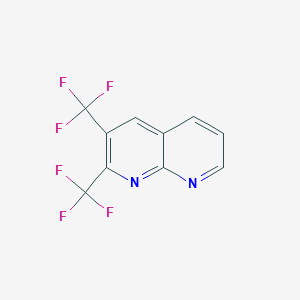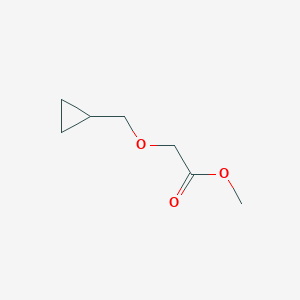
Methyl 2-(cyclopropylmethoxy)acetate
Vue d'ensemble
Description
“Methyl 2-(cyclopropylmethoxy)acetate”, also known as MOCMA, is an organic compound that belongs to the esters functional group. It has a molecular weight of 144.17 g/mol .
Synthesis Analysis
The synthesis of some novel 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was prepared from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide by using triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour .Molecular Structure Analysis
The molecular formula of “Methyl 2-(cyclopropylmethoxy)acetate” is C7H12O3 . The structure of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was confirmed on the basis of H and C-NMR, LC-MS, FT-IR, and elemental analysis .Chemical Reactions Analysis
The common methods used for the synthesis of 1,3,4-oxadiazoles involve the cyclization of the carboxylic acid hydrazides with a variety of dehydrating reagents such as POCl3, concentrated sulfuric acid, phosphonium salts, and Burgess-type reagents .Physical And Chemical Properties Analysis
“Methyl 2-(cyclopropylmethoxy)acetate” has a molecular weight of 144.17 g/mol .Applications De Recherche Scientifique
Methanogenic Pathways Quantification
Methyl groups, such as those in "Methyl 2-(cyclopropylmethoxy)acetate," play a crucial role in environmental chemistry, particularly in methanogenesis. Research by Conrad (2005) discusses how methanogenic pathways can be quantified using stable carbon isotopic signatures, highlighting the importance of methyl groups in CH4 production from acetate in various environments (Conrad, 2005).
DNA Methylation and Epigenetics
DNA methylation, involving the addition of a methyl group to the DNA molecule, plays a significant role in regulating gene expression and has implications in health and disease. Studies on DNA methyltransferase inhibitors, such as those by Goffin and Eisenhauer (2002), shed light on the therapeutic potential of manipulating methylation patterns in conditions like cancer (Goffin & Eisenhauer, 2002).
Environmental Contaminants
The environmental impact of chemical compounds, including potentially those similar to "Methyl 2-(cyclopropylmethoxy)acetate," is a significant area of research. Lange, Scheurer, and Brauch (2012) discuss artificial sweeteners as emerging environmental contaminants, illustrating the broader context of chemical impact assessment (Lange, Scheurer, & Brauch, 2012).
Biodiesel Production
The search for sustainable and environmentally friendly fuel sources includes the exploration of various methyl esters. A review by Esan et al. (2021) on alternative routes of biodiesel production discusses the importance of methyl acetate (a compound structurally related to "Methyl 2-(cyclopropylmethoxy)acetate") in producing glycerol-free biodiesel, showcasing the relevance of such compounds in green chemistry (Esan et al., 2021).
Propriétés
IUPAC Name |
methyl 2-(cyclopropylmethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)5-10-4-6-2-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFULVUCJQXKMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyclopropylmethoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




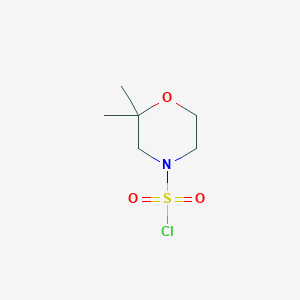
![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)
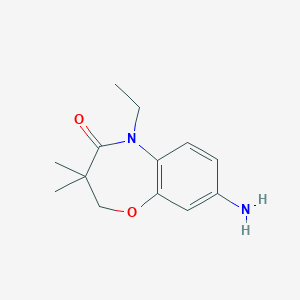

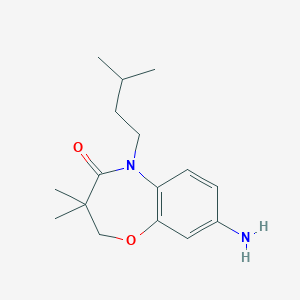
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)
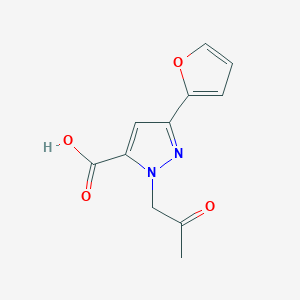
![3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1438955.png)

